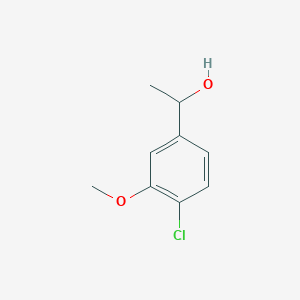
1-(4-Chloro-3-methoxyphenyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chloro-3-methoxyphenyl)ethanol is an organic compound with the molecular formula C9H11ClO2 It is characterized by the presence of a chloro group and a methoxy group attached to a phenyl ring, along with an ethanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(4-Chloro-3-methoxyphenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 1-(4-Chloro-3-methoxyphenyl)ethanone using a reducing agent such as sodium borohydride (NaBH4) in an alcohol solvent like methanol or ethanol. The reaction typically occurs at room temperature and yields the desired alcohol product .
Industrial Production Methods: Industrial production of this compound may involve similar reduction processes but on a larger scale. The choice of reducing agent and solvent can vary based on cost, availability, and environmental considerations. Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst is another method that can be employed for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Chloro-3-methoxyphenyl)ethanol undergoes various chemical reactions, including:
Reduction: As mentioned earlier, the reduction of 1-(4-Chloro-3-methoxyphenyl)ethanone yields this compound.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), catalytic hydrogenation with palladium on carbon (Pd/C)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed:
Oxidation: 1-(4-Chloro-3-methoxyphenyl)ethanone
Reduction: this compound
Substitution: Various substituted phenyl derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
1-(4-Chloro-3-methoxyphenyl)ethanol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(4-Chloro-3-methoxyphenyl)ethanol depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, participating in various transformations. In biological systems, its interactions with molecular targets and pathways are under investigation, with studies focusing on its potential effects on enzymes and receptors .
Comparación Con Compuestos Similares
1-(4-Methoxyphenyl)ethanol: Lacks the chloro group, which may result in different reactivity and applications.
1-(4-Chloro-3-methoxyphenyl)ethanone: The ketone analog of 1-(4-Chloro-3-methoxyphenyl)ethanol, used in similar synthetic applications.
4-Chloro-3-methoxybenzyl alcohol: Another related compound with different functional groups, leading to varied chemical behavior.
Uniqueness: The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for research and industrial purposes .
Propiedades
Fórmula molecular |
C9H11ClO2 |
|---|---|
Peso molecular |
186.63 g/mol |
Nombre IUPAC |
1-(4-chloro-3-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H11ClO2/c1-6(11)7-3-4-8(10)9(5-7)12-2/h3-6,11H,1-2H3 |
Clave InChI |
CIYGEXKRGLWWAO-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC(=C(C=C1)Cl)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


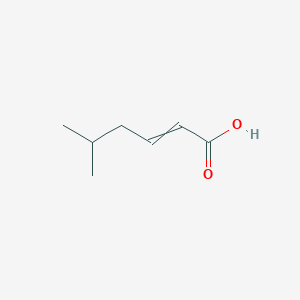
![1-Boc-3-[2-(3-bromo-phenyl)-ethylamino]-azetidine](/img/structure/B12440461.png)

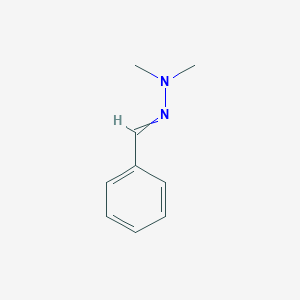
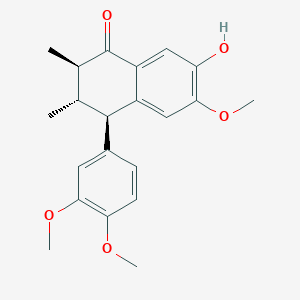
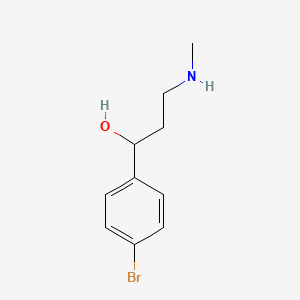
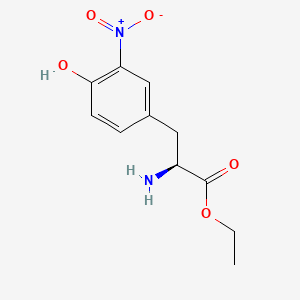
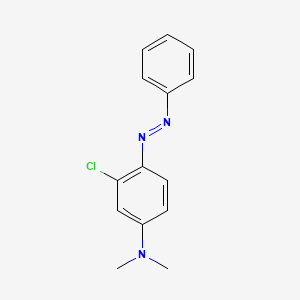
![(3aR,7aS)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]-octahydroindole-2-carboxylic acid](/img/structure/B12440514.png)
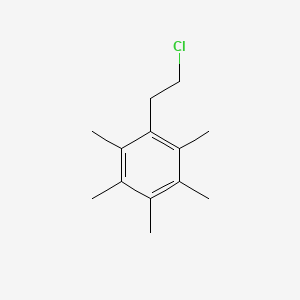
![1-{7-[2-(4-Chlorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}pyrrole](/img/structure/B12440522.png)

![4-[(Cyclohexylmethyl)amino]-3-methylphenol](/img/structure/B12440532.png)
![Thieno[3,2-c]pyridin-6-amine](/img/structure/B12440541.png)
